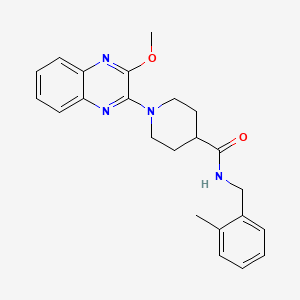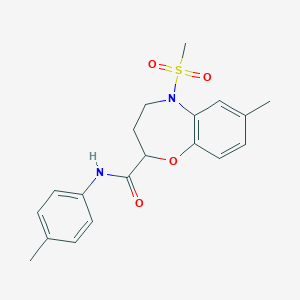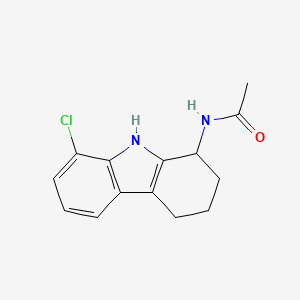![molecular formula C24H29N5O3S B11236605 2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11236605.png)
2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple steps
-
Step 1: Preparation of Piperazine Derivative
- React 4-ethylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature, solvent (e.g., dichloromethane).
-
Step 2: Formation of Pyrimidine Core
- Synthesize the pyrimidine core by reacting appropriate precursors such as 4-methoxybenzaldehyde and methylamine.
- Reaction conditions: Elevated temperature, solvent (e.g., ethanol).
-
Step 3: Coupling Reaction
- Couple the piperazine derivative with the pyrimidine core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction conditions: Room temperature, solvent (e.g., DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the piperazine ring and the ethyl group.
- Common reagents: Potassium permanganate, hydrogen peroxide.
-
Reduction
- Reduction reactions can target the sulfonyl group or the pyrimidine core.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
-
Substitution
- Substitution reactions can occur at the aromatic rings or the piperazine nitrogen.
- Common reagents: Halogenating agents, nucleophiles.
Major Products
- Oxidation of the ethyl group can lead to the formation of carboxylic acids.
- Reduction of the sulfonyl group can yield sulfides.
- Substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as a biochemical probe.
- Used in studies involving enzyme inhibition and receptor binding.
-
Medicine
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Studied for its pharmacokinetic properties and bioavailability.
-
Industry
- Potential applications in the development of new materials and chemical processes.
- Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound may target enzymes, receptors, or other proteins involved in cellular processes.
- Potential targets include neurotransmitter receptors and enzymes involved in metabolic pathways.
-
Pathways Involved
- The compound may modulate signaling pathways, leading to changes in cellular activity.
- It may inhibit or activate specific enzymes, affecting biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their alpha1-adrenergic receptor antagonism.
Uniqueness
- The presence of the 4-ethylbenzenesulfonyl group and the specific substitution pattern on the pyrimidine core make 2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine unique.
- Its unique structure may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H29N5O3S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C24H29N5O3S/c1-4-19-5-11-22(12-6-19)33(30,31)29-15-13-28(14-16-29)24-25-18(2)17-23(27-24)26-20-7-9-21(32-3)10-8-20/h5-12,17H,4,13-16H2,1-3H3,(H,25,26,27) |
InChI Key |
YLHCBNDNKXDVBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-chloro-3-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11236530.png)
![7-(3-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11236541.png)
![methyl 3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11236548.png)
![N-(2-ethylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11236553.png)
![Ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11236561.png)
![2,3,4,5,6-pentafluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11236564.png)


![2-[{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol](/img/structure/B11236573.png)

![ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B11236582.png)
![6-methyl-N-(3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11236585.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide](/img/structure/B11236593.png)

